molecular formula C8H13N3O5S B14058181 2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate CAS No. 189363-36-8

2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate

Cat. No.: B14058181
CAS No.: 189363-36-8
M. Wt: 263.27 g/mol
InChI Key: DMXLTHMZBSGLBW-UHFFFAOYSA-N
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Description

2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate is a heterocyclic compound that contains both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable aldehyde with a diamine, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one is unique due to its combination of imidazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

189363-36-8

Molecular Formula

C8H13N3O5S

Molecular Weight

263.27 g/mol

IUPAC Name

2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate

InChI

InChI=1S/C7H9N3O.CH4O4S/c1-9-4-6-2-3-8-7(11)10(6)5-9;1-5-6(2,3)4/h4-5H,2-3H2,1H3;1H3,(H,2,3,4)

InChI Key

DMXLTHMZBSGLBW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN2C(=C1)CCNC2=O.COS(=O)(=O)[O-]

Origin of Product

United States

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